molecular formula C6H12Cl2N2S B13494141 Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride

Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride

Cat. No.: B13494141
M. Wt: 215.14 g/mol
InChI Key: YYZSAYMESZTKTA-UHFFFAOYSA-N
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Description

Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride is a heterocyclic amine salt featuring a 3-methyl-substituted 1,2-thiazole core linked to a methylamine group via a methylene bridge. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical research.

Properties

Molecular Formula

C6H12Cl2N2S

Molecular Weight

215.14 g/mol

IUPAC Name

N-methyl-1-(3-methyl-1,2-thiazol-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C6H10N2S.2ClH/c1-5-6(3-7-2)4-9-8-5;;/h4,7H,3H2,1-2H3;2*1H

InChI Key

YYZSAYMESZTKTA-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC=C1CNC.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride typically involves the reaction of 3-methyl-1,2-thiazole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in this compound participates in nucleophilic substitution reactions, particularly with electrophilic reagents. Key examples include:

Reaction Type Reagents/Conditions Product Source
AlkylationAlkyl halides (e.g., methyl iodide, ethyl bromide) in polar aprotic solvents (DMF, DMSO) at 50–80°CN-Alkylated thiazole derivatives
AcylationAcid chlorides (e.g., acetyl chloride) with bases like triethylamineAmide derivatives with enhanced solubility
SulfonationSulfonyl chlorides (e.g., tosyl chloride) under inert atmosphereSulfonamide derivatives for pharmaceutical applications

Condensation Reactions

The amine group facilitates condensation with carbonyl-containing compounds:

  • Schiff Base Formation : Reacts with aldehydes/ketones in ethanol or DCM under acidic catalysis (e.g., (+)-camphor sulfonic acid) to form imine derivatives .

  • Knoevenagel Condensation : In the presence of piperidine or morpholine, reacts with activated carbonyls (e.g., malononitrile) to generate α,β-unsaturated nitriles .

Coupling Reactions

The compound serves as a building block in peptide coupling and heterocyclic synthesis:

Coupling Agent Reaction Partner Application Yield
HATU/EDC.HClCarboxylic acidsPeptide-like conjugates for drug discovery65–85%
DCC/DICAmino acids or heterocyclic acidsProdrugs targeting enzyme inhibition70–90%

These reactions are critical for synthesizing bioactive molecules, such as protease inhibitors .

Reduction and Oxidation

  • Reduction : The dihydrochloride salt can be reduced using NaBH4_4 or LiAlH4_4 to yield secondary amines, though the thiazole ring remains intact under mild conditions.

  • Oxidation : Treatment with H2_2O2_2 or meta-chloroperbenzoic acid oxidizes the thiazole sulfur to sulfoxide/sulfone derivatives, altering electronic properties.

Ring-Opening and Functionalization

Under strong acidic conditions (e.g., HCl/EtOH at refl

Scientific Research Applications

Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features include a thiazole ring and a methylamine side chain. Comparisons with analogs highlight differences in heterocyclic cores, substituent positions, and side-chain modifications, which influence physicochemical and biological properties.

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride C₆H₄N₂OS 152.18 EN300-379024 Triazole ring (vs. thiazole); ethylamine linker; 95% purity
N-[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine hydrochloride Not provided ~375.47* EN300-26690333 Bulky benzylcyclohexyl group; thiazole core; increased lipophilicity
Methyl({2-methylimidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride C₁₀H₁₆N₃Cl₂ 258.17* Not provided Imidazo-pyridine fused ring; planar structure for π-π stacking; multiple suppliers
[3-(4,5-Dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride C₈H₁₄N₂S·2HCl 170.07 (free base) 1017153-61-5 4,5-Dimethyl thiazole; propyl chain; steric effects

*Calculated based on molecular formula or inferred from evidence.

Key Differences and Implications

Heterocyclic Core: Triazole vs. Thiazole: The triazole analog (C₆H₄N₂OS) lacks sulfur but includes an additional nitrogen, altering hydrogen-bonding capacity and metabolic stability .

Substituent Effects: 3-Methyl vs. Benzylcyclohexyl Group: The bulky substituent in the N-[(1-benzylcyclohexyl)methyl] analog (MW ~375.47) significantly enhances lipophilicity, favoring blood-brain barrier penetration but complicating synthetic scalability .

Salt Form and Solubility: All analogs are hydrochloride or dihydrochloride salts, improving solubility for in vitro assays. However, the dihydrochloride form may offer superior stability in aqueous media compared to mono-salts .

Biological Activity

Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by relevant case studies and research findings.

  • Chemical Name : this compound
  • CAS Number : 71064-30-7
  • Molecular Formula : C5H8N2S·2HCl
  • Molecular Weight : 170.28 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The thiazole ring system is known for its ability to interact with various biological targets, leading to significant cytotoxic effects against cancer cell lines.

Case Study: Antitumor Activity Against HepG2 Cells

In vitro studies utilizing MTT assays demonstrated that thiazole derivatives exhibited potent cytotoxicity against HepG2 hepatocellular carcinoma cells. The structure–activity relationship (SAR) indicated that specific substitutions on the thiazole ring enhanced antitumor activity. For instance, the presence of a methyl group at the 4-position of the phenyl ring significantly increased cytotoxic effects, with IC50 values reported as low as 1.61 µg/mL for certain derivatives .

CompoundIC50 (µg/mL)Cell Line
Compound 91.61 ± 1.92HepG2
Compound 101.98 ± 1.22HepG2
Reference Drug (Doxorubicin)< 5HepG2

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Thiazole derivatives have shown significant activity against a range of pathogens.

Research Findings

A study evaluated various thiazole derivatives for their minimum inhibitory concentration (MIC) against bacterial strains such as Staphylococcus aureus and Escherichia coli. The most active compounds exhibited MIC values ranging from 0.22 to 0.25 μg/mL, indicating strong antibacterial efficacy .

CompoundMIC (µg/mL)Pathogen
Compound A0.22S. aureus
Compound B0.25E. coli

Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant properties as well. The presence of specific substituents on the thiazole ring has been linked to enhanced anticonvulsant activity.

Case Study: Electroshock Seizure Test

In a study assessing the anticonvulsant effects of various thiazole compounds, one derivative demonstrated significant protective effects in both MES and scPTZ models with median effective doses lower than standard medications like ethosuximide .

CompoundMedian Effective Dose (mg/kg)Model
Compound X<20MES
Compound Y<25scPTZ

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with cellular targets such as enzymes and receptors involved in cell proliferation and survival pathways.

Q & A

Q. How can researchers reconcile discrepancies in reported solubility profiles across different solvent systems?

  • Methodological Answer :
  • Solubility parameter matching : Use Hansen solubility parameters (δD, δP, δH) to identify solvents with similar polarity to the compound (e.g., DMSO δ = 26.7 MPa¹/²) .
  • Standardized protocols : Follow USP <1231> guidelines for solubility testing, including equilibration times (24–72 hours) and temperature control (±0.5°C) .

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